4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester
Description
Properties
IUPAC Name |
methyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-phenylmethoxy-3-(trideuteriomethoxy)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO6/c1-30-24-16-21(13-14-23(24)32-17-19-9-5-3-6-10-19)15-22(25(28)31-2)27-26(29)33-18-20-11-7-4-8-12-20/h3-14,16,22H,15,17-18H2,1-2H3,(H,27,29)/t22-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRQPRYBXXTANN-MVTYLIICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C[C@@H](C(=O)OC)NC(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Group
The amino group of L-DOPA is protected using benzyl chloroformate (Cbz-Cl) under basic conditions:
-
Reagents : Cbz-Cl, sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF)/water mixture.
-
Conditions : 0–5°C, 2–4 hours.
This step prevents unwanted side reactions during subsequent modifications. The Cbz group is stable under acidic and basic conditions, making it ideal for multi-step syntheses.
Selective Protection of Hydroxyl Groups
The catechol hydroxyls (3- and 4-positions) require regioselective protection:
4-O-Benzylation
3-O-Methylation
Deuterated Methyl Esterification
The carboxylic acid is converted to a deuterated methyl ester using CD₃OD:
Final Deprotection (If Required)
While the target compound retains all protections, intermediate deprotection steps may be necessary for functionalization. For example:
Alternative Routes and Optimization
Fragment Coupling Approach
A modular strategy involves synthesizing the deuterated ester and protected L-DOPA separately, followed by coupling:
Solvent and Catalyst Optimization
| Parameter | Optimization Findings | Source |
|---|---|---|
| Esterification | CD₃OD with SOCl₂ outperforms Fischer conditions | |
| Methylation | K₂CO₃ in acetone minimizes side products | |
| Coupling | HBTU yields higher purity than DCC |
Analytical Validation
Critical quality control metrics include:
-
NMR : δ 7.3–7.5 ppm (aromatic protons), δ 3.7 ppm (OCH₃), δ 5.1 ppm (Cbz CH₂).
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Mass Spectrometry : m/z 452.51 [M+H]⁺, confirming deuterium incorporation.
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HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the ester groups, converting them back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester is used as a building block for synthesizing more complex molecules. Its stable isotopic labeling with deuterium makes it useful in mechanistic studies and tracing experiments.
Biology
Biologically, this compound is used to study the metabolic pathways of L-DOPA and its derivatives. It helps in understanding how modifications to the L-DOPA structure affect its biological activity and metabolism.
Medicine
In medicine, derivatives of L-DOPA are explored for their potential in treating neurological disorders such as Parkinson’s disease. The modifications in this compound can provide insights into developing more effective drugs with fewer side effects.
Industry
Industrially, this compound can be used in the synthesis of advanced materials and as a precursor for various pharmaceuticals. Its unique structure allows for the exploration of new chemical reactions and processes.
Mechanism of Action
The mechanism of action of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester involves its interaction with enzymes and receptors in the body. The benzyl and methyl ester groups can influence the compound’s binding affinity and selectivity towards specific molecular targets. The deuterium atoms can affect the rate of metabolic reactions, providing a tool for studying enzyme kinetics and drug metabolism.
Comparison with Similar Compounds
Similar Compounds
L-DOPA: The parent compound, used in the treatment of Parkinson’s disease.
3-O-Methyl-L-DOPA: A simpler derivative with a single methyl group.
N-Benzyloxycarbonyl-L-DOPA: Another derivative with a different protective group.
Uniqueness
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester is unique due to its combination of benzyl, methyl ester, and deuterium modifications. These structural features provide distinct advantages in research, such as increased stability, altered metabolic pathways, and the ability to trace the compound in complex biological systems.
This detailed overview should provide a comprehensive understanding of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester, its preparation, reactions, applications, and how it compares to similar compounds
Biological Activity
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester, a derivative of L-DOPA, has garnered attention for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. This compound is designed to enhance the solubility and bioavailability of L-DOPA, which is crucial for effective systemic delivery in clinical settings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C26H27D3NO6 |
| Molecular Weight | 452.51 g/mol |
| CAS Number | 1795786-84-3 |
| Density | Not available |
| Melting Point | Not available |
| Boiling Point | Not available |
4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester acts as a prodrug that converts to L-DOPA upon administration. The methyl ester form enhances lipophilicity, allowing better penetration through biological membranes, which is particularly important for central nervous system (CNS) targeting.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activity similar to that of L-DOPA. In various animal models, it has been shown to reverse akinesia induced by reserpine and improve motor function in Parkinsonian rats. Studies demonstrate that both intraperitoneal and subcutaneous administrations yield comparable effects to L-DOPA, with enhanced efficacy observed during oral administration due to improved absorption and solubility .
Case Studies
- Animal Model Study : In a study involving mice, the administration of L-DOPA methyl ester resulted in significant behavioral improvements compared to control groups. The compound effectively increased striatal dopamine levels, contributing to enhanced locomotion and reduced symptoms of Parkinson's disease .
- Clinical Relevance : A clinical investigation noted that patients receiving continuous intravenous infusions of L-DOPA methyl ester experienced fewer fluctuations in motor performance compared to those receiving standard L-DOPA treatment. This suggests that the methyl ester form may offer a more stable therapeutic effect .
Comparative Efficacy
The following table summarizes the comparative efficacy of L-DOPA and its methyl ester derivative:
| Treatment Type | Efficacy (Motor Function Improvement) | Notes |
|---|---|---|
| L-DOPA | Moderate | Standard treatment; variable absorption |
| 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester | High | Enhanced solubility and consistent bioavailability |
Safety Profile
While the safety profile of 4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester remains under investigation, preliminary studies indicate a favorable tolerance in animal models. Adverse effects typically associated with L-DOPA, such as dyskinesia and gastrointestinal disturbances, are yet to be significantly reported with this derivative .
Q & A
Q. What personal protective equipment (PPE) and engineering controls are mandated for handling this compound in a laboratory setting?
- Methodological Answer :
- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.
- Engineering Controls : Fume hoods for synthesis steps involving volatile reagents (e.g., benzyl chloride).
- Emergency Protocols : Immediate eyewash/shower access for accidental exposure; neutralize spills with inert absorbents (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
